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Compound of Interest

Compound Name: Cumyl-inaca

Cat. No.: B14078581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard
for Cumyl-INACA, a synthetic cannabinoid precursor. The information compiled herein is
intended to support research, forensic analysis, and drug development activities.

Introduction

Cumyl-INACA, formally known as N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, is
recognized as a precursor in the synthesis of several potent synthetic cannabinoids, including
CUMYL-THPINACA, 5-fluoro CUMYL-PINACA, and CUMYL-PINACA.[1] Its emergence is
linked to efforts to circumvent existing regulations on controlled synthetic cannabinoids.[2][3] As
a "tail-less" precursor, it provides a key building block for the clandestine production of various
psychoactive substances. This guide details its chemical and physical properties, analytical
methodologies for its identification, and an overview of its expected metabolic and
pharmacological characteristics based on its structural class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cumyl-INACA is presented in Table
1. This data is essential for its accurate identification and handling in a laboratory setting.
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Property Value Reference

N-(1-methyl-1-phenylethyl)-1H-
Formal Name , _ [1]
indazole-3-carboxamide

Synonyms N/A

CAS Number 1631075-21-2 [1]

Chemical Formula C17H17NsO [1]

Molecular Weight 279.3 g/mol [1]

Exact Mass 279.1372

Appearance White to off-white solid

Solubility DMF: 3 mg/ml, DMSO: 3 o
mg/ml

COOPWWXIRLDJCP-
InChl Key [1]
UHFFFAOYSA-N

Synthesis

While a specific, detailed synthesis protocol for Cumyl-INACA is not widely published in peer-
reviewed literature, a general and adaptable method for the synthesis of 1H-indazole-3-
carboxamide derivatives can be employed.[4][5] This typically involves the coupling of 1H-
indazole-3-carboxylic acid with cumylamine.

General Experimental Protocol for Synthesis

The synthesis can be conceptualized as a two-step process: the formation of 1H-indazole-3-
carboxylic acid, followed by its amidation with cumylamine.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid

This intermediate can be synthesized from o-toluidine through diazotization and subsequent
cyclization.[6]

Step 2: Amide Coupling

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.caymanchem.com/product/37055/cumyl-inaca
https://www.caymanchem.com/product/37055/cumyl-inaca
https://www.caymanchem.com/product/37055/cumyl-inaca
https://www.caymanchem.com/product/37055/cumyl-inaca
https://www.caymanchem.com/product/37055/cumyl-inaca
https://www.caymanchem.com/product/37055/cumyl-inaca
https://www.benchchem.com/product/b14078581?utm_src=pdf-body
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-biological-evaluation-of-some-new-indazole3carboxamide-derivatives.pdf
https://www.researchgate.net/publication/286933841_Synthesis_and_biological_evaluation_of_some_new_indazole-3-carboxamide_derivatives
https://orgsyn.org/demo.aspx?prep=CV5P0650
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14078581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent such as
dimethylformamide (DMF), add coupling reagents like 1-Hydroxybenzotriazole (HOBt) and
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCI), along with a base
such as triethylamine (TEA).

o Amine Addition: The reaction mixture is stirred at room temperature, followed by the addition
of cumylamine (1-methyl-1-phenylethanamine).

e Reaction Monitoring and Work-up: The reaction is monitored by Thin Layer Chromatography
(TLC). Upon completion, the mixture is poured into ice water and the product is extracted
with an organic solvent (e.g., a mixture of methanol and chloroform).

 Purification: The combined organic layers are washed, dried, and the solvent is evaporated.
The crude product is then purified by column chromatography to yield Cumyl-INACA.[4]

Analytical Methodology

The identification and quantification of Cumyl-INACA in various matrices are typically
performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-
quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like
Cumyl-INACA.

o Sample Preparation: For reference standards, a simple dilution in a volatile organic solvent
such as methanol is sufficient. For biological matrices, a liquid-liquid extraction or solid-
phase extraction (SPE) is typically required to isolate the analyte.[2][7]

e Instrumentation: An Agilent 5975 Series GC/MSD system or an equivalent is commonly
used.[8]

o GC Parameters:
o Column: A non-polar column, such as a DB-5MS or equivalent, is suitable.

o Injector Temperature: 250-280 °C.
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o Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100
°C), holds for a short period, and then ramps up to a final temperature of around 300 °C.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.

o Scan Range: A mass range of 40-550 amu is generally sufficient to capture the parent ion
and characteristic fragments.

Parameter Value

Instrument Agilent 5975 Series GC/MSD or equivalent[8]
Sample Preparation Standard diluted in methanol[8]

lonization Electron lonization (El) at 70 eV

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)

LC-QTOF-MS offers high sensitivity and mass accuracy, making it ideal for the detection of
Cumyl-INACA in complex matrices like blood and urine.

o Sample Preparation: A liquid-liquid extraction is commonly employed for biological samples.

[2]

e Instrumentation: A Sciex X500R LC-QTOF-MS system or a similar high-resolution mass
spectrometer is used.[2][8]

e LC Parameters:

o Column: A C18 reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x
3.0 mm, 2.6 um), provides good separation.[8]

o Mobile Phase: A gradient elution with two solvents is typical. For example, Mobile Phase A
could be 10 mM ammonium formate in water (pH 3.0), and Mobile Phase B could be a
mixture of methanol and acetonitrile (50:50).[8]
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o Flow Rate: A flow rate of 0.4-0.6 mL/min is common.

¢ MS Parameters:

o lonization Mode: Electrospray lonization (ESI) in positive mode.

o Scan Range: A TOF-MS scan range of 100-510 Da is appropriate.[8]

o Data Acquisition: Data-dependent acquisition can be used to obtain MS/MS spectra for

confirmation.

Parameter

Value

Instrument

Sciex X500R LC-QTOF-MS or equivalent[2][8]

Sample Preparation

Liquid-liquid extraction[2][8]

Column

Phenomenex® Kinetex C18 (50 mm x 3.0 mm,
2.6 um)[8]

Mobile Phase A

10 mM Ammonium formate (pH 3.0)[8]

Mobile Phase B

Methanol/Acetonitrile (50:50)[8]

Flow Rate

0.4 mL/min[8]

Gradient

Initial: 95% A, 5% B; ramp to 5% A, 95% B over
13 min[8]

Injection Volume

10 pL[8]

TOF MS Scan Range

100-510 Dal[8]

Metabolism

While specific in vitro metabolism studies for Cumyl-INACA are not extensively documented,

the metabolic fate of structurally related cumyl-containing synthetic cannabinoids has been

investigated.[9][10][11][12] These studies provide a predictive framework for the

biotransformation of Cumyl-INACA.

Predicted Metabolic Pathways
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The metabolism of Cumyl-INACA is expected to proceed primarily through Phase | oxidative
transformations, catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[13][14]

» Hydroxylation: This is a major metabolic pathway for many synthetic cannabinoids.
Hydroxylation can occur on the cumyl moiety (at the phenyl ring or methyl groups) or on the
indazole ring.[9][14]

o N-Dealkylation: Cleavage of the cumyl group from the carboxamide nitrogen is another
potential metabolic route.

o Further Oxidation: The hydroxylated metabolites can be further oxidized to form ketones or
carboxylic acids.

e Phase Il Conjugation: The Phase | metabolites, particularly those with hydroxyl groups, can
undergo glucuronidation to form more water-soluble conjugates for excretion.

Pharmacology and Signaling Pathways

As a precursor, Cumyl-INACA is expected to have low intrinsic pharmacological activity and
potency at cannabinoid receptors.[2] However, the synthetic cannabinoids derived from it are
potent agonists of the cannabinoid receptors CB1 and CB2.

Mechanism of Action of Derived Cannabinoids

The psychoactive and physiological effects of synthetic cannabinoids synthesized from Cumyl-
INACA are mediated through their interaction with the CB1 and CB2 receptors, which are G-
protein coupled receptors (GPCRS).

o CB1 Receptors: Primarily located in the central nervous system, their activation is
responsible for the psychoactive effects.

o CB2 Receptors: Mainly found in the peripheral nervous system and on immune cells, their
activation is associated with immunomodulatory effects.

Upon agonist binding, these receptors activate intracellular signaling cascades.

Signaling Pathway
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» G-Protein Activation: The agonist-bound CB1/CB2 receptor activates inhibitory G-proteins
(Gilo).

e Adenylyl Cyclase Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase,
leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.

e lon Channel Modulation: The G-protein subunits can also directly modulate ion channels,
leading to the inhibition of voltage-gated calcium channels and the activation of inwardly
rectifying potassium channels.

 MAPK Pathway Activation: Activation of cannabinoid receptors can also lead to the
stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in
various cellular processes including cell growth and differentiation.

Conclusion

Cumyl-INACA is a significant compound in the landscape of new psychoactive substances due
to its role as a versatile precursor. This technical guide has provided a detailed overview of its
chemical properties, a general synthesis approach, established analytical methods for its
detection, and a predictive summary of its metabolism and the pharmacological action of its
derivatives. The information presented is intended to be a valuable resource for the scientific
and forensic communities in their efforts to identify, understand, and regulate synthetic
cannabinoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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